molecular formula C31H32N2O8 B13411618 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine

5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine

Cat. No.: B13411618
M. Wt: 560.6 g/mol
InChI Key: VSNLNQTWDOWQBD-HPQIJTKRSA-N
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Description

5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine is a modified nucleoside used in various biochemical and pharmaceutical applications. This compound is particularly significant in the synthesis of oligonucleotides and has been studied for its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine typically involves the protection of the hydroxyl group at the 5’ position with a 4,4’-dimethoxytrityl (DMT) group. This is followed by the methylation of the nitrogen atom at the 1 position of pseudouridine. The reaction conditions often include the use of dichloroacetic acid as a catalyst for the detritylation process, which is crucial for the removal of the DMT protecting group .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the yield and selectivity of the reactions. Techniques such as solid-phase synthesis are commonly employed, allowing for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups.

    Reduction: Often employed to modify the existing functional groups.

    Substitution: Commonly used in the synthesis of derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of 5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine, which can be used for further biochemical applications .

Scientific Research Applications

5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine involves its incorporation into nucleic acids, where it can affect the stability and function of the resulting molecules. The compound targets specific molecular pathways involved in gene expression and regulation, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(4,4’-dimethoxitrityl)-1-N-methylpseudouridine is unique due to its specific modifications, which enhance its stability and functionality in various biochemical applications. Its ability to be selectively incorporated into nucleic acids makes it a valuable tool for research and industrial applications .

Properties

Molecular Formula

C31H32N2O8

Molecular Weight

560.6 g/mol

IUPAC Name

5-[(2S,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H32N2O8/c1-33-17-24(29(36)32-30(33)37)28-27(35)26(34)25(41-28)18-40-31(19-7-5-4-6-8-19,20-9-13-22(38-2)14-10-20)21-11-15-23(39-3)16-12-21/h4-17,25-28,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,28+/m1/s1

InChI Key

VSNLNQTWDOWQBD-HPQIJTKRSA-N

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Origin of Product

United States

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